molecular formula C15H9Cl2N3O2 B2716476 3-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 888415-01-8

3-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2716476
CAS RN: 888415-01-8
M. Wt: 334.16
InChI Key: AJJHBUGGLDGQCQ-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-chlorophenyl)benzamide” is a chemical compound with the linear formula C13H9Cl2NO. It has a molecular weight of 266.129 and a CAS Number of 54979-73-6 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .


Molecular Structure Analysis

The structures of compounds 4 and 6 were established by X-ray crystallography . Compound 4 crystallizes in triclinic space group P ī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α = 107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N-(4-chlorophenyl)benzamide” include a molecular weight of 266.129 and a linear formula of C13H9Cl2NO .

Scientific Research Applications

Anticancer Activity

Compounds with a structure closely related to 3-chloro-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives synthesized from related processes have shown moderate to excellent activity against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), with some derivatives displaying higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antimycobacterial Screening

Another area of application is the evaluation of these compounds for antimicrobial and antimycobacterial activities. For example, certain synthesized compounds have been assessed for toxicity towards brine shrimp (Artemia salina Leach) and antimicrobial activity, indicating potential as antimicrobial agents (Machado et al., 2005). Additionally, novel derivatives have demonstrated promising in vitro antitubercular activities against Mycobacterium tuberculosis H37 Rv, suggesting potential for further drug development due to their significant activity and lack of toxicity against normal cell lines (Nayak et al., 2016).

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has also been explored for nematocidal activities. Certain compounds from this research exhibited good activity against Bursaphelenchus xylophilus, outperforming commercial agents and showing potential as lead compounds for nematicide development (Liu et al., 2022).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJHBUGGLDGQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

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